N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide is a hydrobromide salt of a secondary amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to a 3-pentanamine backbone. The benzodioxole group is a common pharmacophore in bioactive molecules due to its ability to modulate lipophilicity and binding interactions with biological targets. The hydrobromide counterion enhances solubility and stability, making the compound suitable for pharmacological studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.BrH/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVYMLHJCLZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation :
-
Reduction of Imine to Amine :
Workup and Isolation
Hydrobromide Salt Formation
-
The free amine is dissolved in anhydrous diethyl ether, and hydrogen bromide (HBr) gas is bubbled through the solution.
-
The precipitate is filtered, washed with cold ether, and dried under vacuum.
Alkylation of 3-Pentanamine with 1,3-Benzodioxol-5-ylmethyl Halides
An alternative route involves alkylation of 3-pentanamine with a 1,3-benzodioxol-5-ylmethyl halide (e.g., chloride or bromide). This method mirrors protocols for synthesizing N-(3-methoxybenzyl)-1,3-benzodioxol-5-ylmethanamine hydrobromide.
Reaction Conditions
Workup and Salt Formation
-
The mixture is diluted with water, extracted with ethyl acetate, and purified via crystallization.
-
Hydrobromide salt formation follows the same HBr treatment as in Method 1.
-
Yield : Comparable alkylations report 50–65% yields for secondary amines.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HR-MS)
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pain Management
N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide has been investigated for its role as a potential pain modulator. Research indicates that compounds with similar structures may act as inhibitors of specific pain pathways, potentially offering alternative treatments for chronic pain conditions.
Case Study: Pain Modulation
A study evaluated the efficacy of related compounds in inhibiting pain pathways in animal models. The results demonstrated significant analgesic effects comparable to established pain relievers, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine derivatives could be effective in clinical settings for pain management .
Neurological Disorders
The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its potential to modulate serotonin levels suggests applications in conditions such as anxiety and depression.
Case Study: Serotonergic Activity
In a behavioral study involving rats, N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine was shown to produce effects similar to those of well-known antidepressants, indicating its potential as a therapeutic agent for mood disorders .
Pharmacological Profile
The pharmacological profile of this compound indicates a promising future in drug development. The compound exhibits:
| Property | Value |
|---|---|
| Serotonin Receptor Affinity | Moderate to High |
| Analgesic Activity | Significant |
| Toxicity Level | Low |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Hydrobromide Salts
Hydrobromide salts of amine derivatives are widely studied for their pharmacokinetic and pharmacodynamic profiles. Below is a comparison of key structural and functional features:
Key Observations :
- Benzodioxole vs. Thiazole/Azepine Systems: The benzodioxole group in the target compound may confer distinct electronic and steric properties compared to the thiazole and azepine moieties in the cardioprotective analog .
- Side Chain Variations: The norketobemidone derivatives (e.g., NIH9636, NIH9649) highlight how alkyl or ketone-modified side chains influence opioid receptor affinity . The 3-pentanamine chain in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents.
Pharmacological and Physicochemical Comparisons
- Cardioprotective Activity : The hydrazine hydrobromide in demonstrated efficacy in reducing smooth muscle hypoxia response, likely due to its thiazole-azepine scaffold. The benzodioxole group in the target compound could exhibit different mechanisms, such as antioxidant or anti-inflammatory effects, but experimental validation is needed.
- Opioid Analogs: The norketobemidone derivatives emphasize the role of hydrobromide salts in stabilizing ionic interactions with opioid receptors. The absence of a ketone or methyl branch in the target compound’s side chain may reduce opioid-like activity.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H20BrNO2
- CAS Number : 1609407-98-8
- IUPAC Name : this compound
The compound features a benzodioxole moiety linked to a pentanamine chain, which is thought to influence its biological properties.
Target Interaction
Research suggests that compounds similar to this compound interact with key neurotransmitters such as serotonin and dopamine. These interactions may lead to alterations in neurotransmitter levels, potentially influencing mood and behavior.
Biochemical Pathways
The compound is hypothesized to engage presynaptic serotonergic mechanisms, which play a critical role in its behavioral effects. This is indicative of a mechanism that may resemble that of MDMA (ecstasy), known for its psychoactive properties.
Neuropharmacological Effects
Studies indicate that this compound exhibits MDMA-like behavioral activity , suggesting potential applications in treating mood disorders or enhancing social behaviors. The exact pharmacological profile remains to be fully elucidated through further research.
Research Findings and Case Studies
Case Study: Larvicidal Activity
A related study investigated the larvicidal properties of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. While not directly studying this compound, it underscores the biological relevance of the benzodioxole moiety in developing insecticides with low toxicity to mammals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide?
- Methodological Answer : Synthesis typically involves coupling the benzodioxole moiety with a pentanamine backbone under anhydrous conditions. For example, reactions may use dichloromethane as a solvent and triethylamine as a base to facilitate amide bond formation, followed by hydrobromide salt formation via HBr treatment. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or methanol to achieve ≥95% purity .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using synchrotron or laboratory sources. The SHELX suite (e.g., SHELXL) is widely used for refinement, employing direct methods for phase determination. Challenges include resolving disorder in the benzodioxole ring or hydrobromide counterion, which requires iterative refinement and validation with R-factors (<5% for high-quality datasets) .
Q. Why is the hydrobromide salt form preferred in research applications?
- Methodological Answer : Hydrobromide salts enhance solubility in polar solvents (e.g., water, DMSO) and improve stability during storage. The bromide ion also facilitates crystallization, simplifying structural analysis. Comparative studies with hydrochloride salts may reveal differences in bioavailability or receptor binding due to counterion effects .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) confirms connectivity and purity. Mass spectrometry (LC-MS or HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~312.08 g/mol). Elemental analysis (C, H, N) validates stoichiometry, while FT-IR identifies functional groups (e.g., C-O-C in benzodioxole at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies between observed and calculated electron density maps often arise from disorder or twinning. Strategies include:
- Using TWINLAW in SHELXL to model twinned data.
- Applying restraints (e.g., DFIX, SIMU) to stabilize flexible groups.
- Cross-validating with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What biochemical interactions are observed between this compound and enzymes like 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14)?
- Methodological Answer : Crystallographic studies (PDB: 6GTU) reveal that the benzodioxole moiety binds to the hydrophobic pocket of 17β-HSD14, while the pentanamine chain interacts with catalytic residues (e.g., Tyr218). Competitive inhibition assays (IC₅₀ determination) using NAD+/NADH cofactors and substrate analogs (e.g., estradiol) are critical to validate enzyme inhibition .
Q. How does this hydrobromide salt compare pharmacologically to structurally similar amine salts (e.g., cyclohexanamine or cyclooctanamine derivatives)?
- Methodological Answer : Comparative studies assess:
- Solubility : Measured via shake-flask method in PBS (pH 7.4).
- Receptor affinity : Radioligand binding assays (e.g., σ-receptor or monoamine transporters).
- Metabolic stability : Liver microsome assays (t₁/₂ in human vs. rodent models).
Larger ring sizes (e.g., cyclooctanamine) may reduce CNS penetration due to increased lipophilicity .
Q. What methodologies are used to evaluate the compound’s potential neuropharmacological activity?
- Methodological Answer :
- In vitro : Patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA or GABA receptors).
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity, rotarod for motor effects).
- Computational : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict blood-brain barrier permeability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
